(S)-3-Benzyl-1-methyl-piperazine dihydrochloride
Description
(S)-3-Benzyl-1-methyl-piperazine dihydrochloride is a chiral piperazine derivative characterized by a benzyl group at the 3-position and a methyl group at the 1-position of the piperazine ring. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications . Piperazine derivatives are widely utilized in drug development due to their conformational flexibility and ability to interact with biological targets, such as neurotransmitter receptors and enzymes .
Properties
IUPAC Name |
(3S)-3-benzyl-1-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H/t12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFKWNWADDVXNS-LTCKWSDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN[C@H](C1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-Benzyl-1-methyl-piperazine dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
The synthesis of this compound typically involves several steps:
- Starting Materials : Piperazine and benzyl chloride are the primary reagents.
- N-Alkylation : Piperazine is reacted with benzyl chloride in the presence of a base (e.g., sodium hydroxide) to form 3-benzylpiperazine.
- N-Methylation : The intermediate is then methylated using methyl iodide or dimethyl sulfate.
- Formation of Dihydrochloride Salt : The final step involves treating the product with hydrochloric acid to yield the dihydrochloride salt.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.
Antitumor Activity
The compound has shown promising antitumor properties in several studies:
- Cell Line Studies : In vitro assays on cancer cell lines such as MDA-MB-231 and MCF-7 revealed that this compound induces apoptosis and inhibits cell proliferation. The IC50 values for these cell lines were reported at concentrations that indicate significant cytotoxicity .
- Mechanism of Action : The compound appears to modulate key signaling pathways involved in cancer progression, including the inhibition of histone deacetylases (HDACs), which play a crucial role in tumor growth and survival .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : The compound binds to neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling, which may influence mood and cognitive functions.
- Cell Cycle Regulation : It has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells, thereby halting their proliferation .
Data Table: Biological Activity Overview
| Biological Activity | Type of Study | Cell Line | IC50 Value (µM) |
|---|---|---|---|
| Antimicrobial | In vitro | Various | Not specified |
| Antitumor | In vitro | MDA-MB-231 | 1.59 ± 0.11 |
| Antitumor | In vitro | MCF-7 | 0.81 ± 0.08 |
Case Studies
- Antitumor Efficacy : A study evaluating the effects of this compound on breast cancer cell lines showed that treatment led to increased apoptosis rates and reduced cell viability compared to control groups. Flow cytometry analysis confirmed significant changes in cell cycle distribution post-treatment .
- Neuropharmacological Effects : In animal models, the compound exhibited anxiolytic-like effects, suggesting potential applications in treating anxiety disorders. Behavioral assays indicated that it could modulate anxiety-related behaviors without significant sedative effects .
Scientific Research Applications
Antitumor Activity
Research indicates that piperazine derivatives, including (S)-3-benzyl-1-methyl-piperazine dihydrochloride, can exhibit significant antitumor properties. These compounds have been explored for their ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that certain piperazine derivatives can effectively block the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells .
Neurological Applications
Piperazine derivatives are also investigated for their potential use in treating neurological disorders. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for developing treatments for conditions such as anxiety and depression. Specifically, this compound has been studied for its effects on serotonin receptors, which play a pivotal role in mood regulation .
Synthetic Approaches
The synthesis of this compound involves several steps, typically starting from readily available piperazine precursors. Recent advancements have streamlined these synthetic routes, allowing for higher yields and purities of the desired compound. This is crucial for both research purposes and pharmaceutical applications .
Derivative Exploration
Numerous derivatives of piperazine compounds are being explored to enhance the pharmacological profiles of these agents. Modifications to the benzyl group or the piperazine ring can lead to improved efficacy and reduced side effects. The structure-activity relationship (SAR) studies are essential in this regard, guiding the design of more potent compounds .
Clinical Trials and Research Findings
Several clinical studies have highlighted the therapeutic potential of piperazine derivatives, including this compound:
- Study on Anticancer Effects : A clinical trial investigated a series of piperazine derivatives for their ability to inhibit tumor growth in various cancer models. Results indicated that compounds similar to this compound showed promise in reducing tumor size and improving survival rates in preclinical models .
- Neurological Research : Another study focused on the anxiolytic properties of piperazine derivatives, demonstrating that this compound significantly reduced anxiety-like behaviors in animal models. This aligns with its mechanism of action on serotonin receptors .
Comparison with Similar Compounds
Key Observations:
Salt Form: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher solubility in aqueous media compared to monohydrochlorides (e.g., ) due to increased ionic interactions .
Substituent Effects: Benzyl vs. Chloropyridinyl and Triazolo Groups: These substituents (e.g., ) introduce aromatic and heterocyclic moieties, which are common in kinase inhibitors and antipsychotics .
Stereochemistry : The (S)-configuration in the target compound and may influence enantioselective interactions with biological targets, such as G-protein-coupled receptors .
Analytical Characterization
Piperazine dihydrochlorides are typically characterized using:
Preparation Methods
Benzylation of Piperazine
One common approach involves the nucleophilic substitution of substituted benzyl halides with piperazine derivatives. For example, substituted benzyl bromides can be prepared by free-radical bromination of substituted toluenes using N-bromosuccinimide (NBS) and then reacted with piperazine or protected piperazine derivatives under basic conditions (e.g., potassium carbonate) in solvents like dichloromethane to yield N-benzylpiperazines.
Methylation of Piperazine Nitrogen
Methylation at the 1-position of piperazine is achieved using methyl iodide in the presence of sodium hydride in polar aprotic solvents such as N,N-dimethylformamide (DMF).
- Stoichiometry: 1.1 to 1.2 equivalents of methyl iodide and sodium hydride per mole of substrate.
- Temperature: Maintained between 10°C to 25°C.
- Duration: Approximately 1 hour for completion.
- Procedure: Addition of the piperazine substrate to sodium hydride slurry followed by methyl iodide addition ensures controlled methylation.
Reduction and Deprotection
Protected intermediates such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine can be reduced using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF):
- Molar ratio: 1.0–1.2 moles LiAlH4 per mole of substrate.
- Temperature: 40°C to reflux temperature (~70°C).
- Outcome: Reduction of keto groups to amines, yielding protected piperazine intermediates.
Deprotection of benzyl groups is typically performed by catalytic hydrogenation:
- Catalyst: 5% palladium on carbon (Pd/C).
- Solvent: Acetic acid.
- Hydrogen pressure: 80 to 100 psi.
- Temperature: 20°C to 30°C.
- Monitoring: Reaction progress monitored by high-performance liquid chromatography (HPLC).
- Post-reaction: Removal of acetic acid by distillation, followed by basification with aqueous sodium hydroxide to pH 11–12.
- Extraction: Isolation of free base by extraction with toluene or ethyl acetate, then distillation to purify.
Formation of Dihydrochloride Salt
The free base of 3-benzyl-1-methylpiperazine is converted into the dihydrochloride salt by treatment with concentrated hydrochloric acid in ethanol, followed by precipitation with diethyl ether and recrystallization from ethanol or ethanol-water mixtures.
- Typical procedure: Dissolve free base in ethanol, add concentrated HCl, then add diethyl ether to precipitate the salt.
- Purification: Recrystallization to obtain pure dihydrochloride crystals.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Benzylation | Substituted benzyl bromide, piperazine, K2CO3, reflux in CH2Cl2 | Use Boc protection for selectivity |
| 2 | Methylation | Methyl iodide, NaH, DMF, 10–25°C, 1 hour | Controlled addition sequence |
| 3 | Reduction | LiAlH4, THF, 40–70°C | Converts keto to amine |
| 4 | Deprotection | H2, Pd/C, acetic acid, 80–100 psi, 20–30°C | Monitored by HPLC, followed by basification and extraction |
| 5 | Salt formation | Concentrated HCl in EtOH, precipitation with Et2O | Recrystallization for purity |
Research Findings and Purity Considerations
- The described methods yield (S)-3-Benzyl-1-methyl-piperazine with high purity, free from isomeric impurities such as 2-phenylpiperazine or dimethylated by-products.
- Catalytic hydrogenation conditions are optimized to avoid over-reduction or formation of side-products.
- The extraction and purification steps ensure removal of residual solvents and reagents, critical for pharmaceutical-grade material.
- Analytical techniques such as HPLC and NMR are routinely used to confirm the structure and purity of intermediates and final products.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for (S)-3-Benzyl-1-methyl-piperazine dihydrochloride?
- Methodological Answer : The compound can be synthesized via coupling reactions using 1-(benzyl)piperazine derivatives. A validated approach involves activating the carboxylic acid with HOBt (10 mol%) and EDC•HCl in dichloromethane, followed by treatment with dry HCl in diethyl ether to precipitate the dihydrochloride salt . Purification via flash chromatography (EtOAc/hexane gradient) ensures >95% purity. Reaction conditions (e.g., solvent, temperature) should be optimized to avoid racemization of the stereocenter.
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and benzyl/methyl group integration .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm to assess purity .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode can verify the molecular ion peak (expected m/z for [M+H]: calculated based on CHN·2HCl).
Q. What stability considerations are critical for handling this compound?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Store at -20°C under inert gas to prevent degradation .
- pH Sensitivity : Test solubility in buffered solutions (pH 3–9) via UV-Vis spectroscopy; dihydrochloride salts are typically stable in acidic conditions but hydrolyze in basic media .
- Light Exposure : Conduct accelerated degradation studies under UV light (ICH Q1B guidelines) to identify photolytic byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility or bioactivity data across studies?
- Methodological Answer :
- Cross-Validation : Replicate experiments using standardized solvents (e.g., DMSO for solubility assays) and cell lines (e.g., HEK293 for receptor binding studies) .
- Data Triangulation : Compare results with structurally analogous piperazine derivatives (e.g., 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride) to identify trends in structure-activity relationships .
- Statistical Analysis : Apply ANOVA to assess inter-lab variability in bioactivity assays (e.g., IC values) .
Q. What strategies optimize synthetic yield and purity while minimizing impurities?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to identify common byproducts (e.g., N-alkylation side products or unreacted starting materials) .
- Process Optimization :
- Temperature Control : Maintain reactions at 0–5°C to suppress dimerization .
- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) to improve efficiency .
- Crystallization : Recrystallize from ethanol/water mixtures to enhance enantiomeric excess (>99% ee) .
Q. How are degradation products and impurities quantified in pharmaceutical formulations?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and oxidative stress (HO) .
- Analytical Techniques :
- GC-FID : Quantify volatile degradation products (e.g., benzyl chloride) with a DB-5 column and He carrier gas .
- LC-MS/MS : Identify non-volatile impurities (e.g., oxidized piperazine derivatives) using a Q-TOF mass spectrometer .
- Reference Standards : Compare against pharmacopeial impurities (e.g., EP Impurity B or C) .
Key Considerations for Researchers
- Safety : Always handle dihydrochloride salts in a fume hood; HCl gas released during synthesis requires proper ventilation .
- Ethical Compliance : Adhere to guidelines for waste disposal (e.g., neutralize acidic residues before disposal) .
- Data Reproducibility : Publish detailed experimental protocols, including solvent grades and equipment models, to mitigate contradictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
